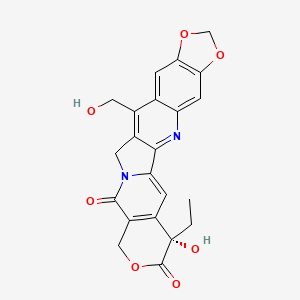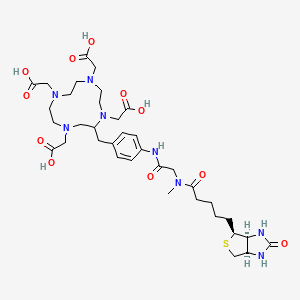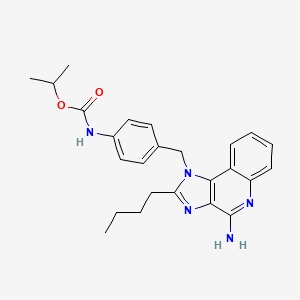
TLR7 agonist 16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TLR7 agonist 16 is a small molecule that targets Toll-like receptor 7 (TLR7), a protein expressed in immune cells and various tumor cells. TLR7 agonists are known for their potential to activate the immune system, making them valuable in vaccine development and cancer immunotherapy .
Vorbereitungsmethoden
The compound is synthesized by dissolving the precursor in anhydrous methanol, followed by the addition of excess sodium methoxide and heating the reaction mixture at 65°C for one hour . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
TLR7 agonist 16 undergoes various chemical reactions, including substitution and oxidation. Common reagents used in these reactions include sodium methoxide and 1-azido-4-chlorobenzene. The major products formed from these reactions are characterized using spectroscopic techniques such as NMR and mass spectrometry .
Wissenschaftliche Forschungsanwendungen
TLR7 agonist 16 has a wide range of scientific research applications:
Wirkmechanismus
TLR7 agonist 16 exerts its effects by binding to TLR7, which is located in the intracellular endosomes of immune cells. This binding triggers the induction of a Th1 type innate immune response, leading to the activation of dendritic cells and T-cells. The activation of TLR7 results in the production of pro-inflammatory cytokines and chemokines, enhancing both innate and adaptive immune responses .
Vergleich Mit ähnlichen Verbindungen
TLR7 agonist 16 is compared with other similar compounds such as imiquimod, resiquimod, and gardiquimod. These compounds share a similar imidazoquinoline structure but differ in their potency and specific immune responses. This compound is unique in its ability to induce a stronger pro-inflammatory response and has shown potential in both vaccine adjuvant and cancer immunotherapy applications .
Eigenschaften
Molekularformel |
C25H29N5O2 |
|---|---|
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
propan-2-yl N-[4-[(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]carbamate |
InChI |
InChI=1S/C25H29N5O2/c1-4-5-10-21-29-22-23(19-8-6-7-9-20(19)28-24(22)26)30(21)15-17-11-13-18(14-12-17)27-25(31)32-16(2)3/h6-9,11-14,16H,4-5,10,15H2,1-3H3,(H2,26,28)(H,27,31) |
InChI-Schlüssel |
BQVDAUNLITXUAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)NC(=O)OC(C)C)C4=CC=CC=C4N=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



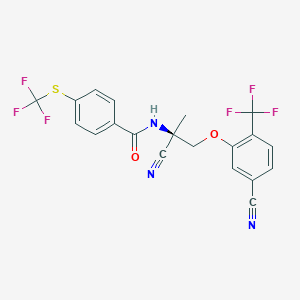
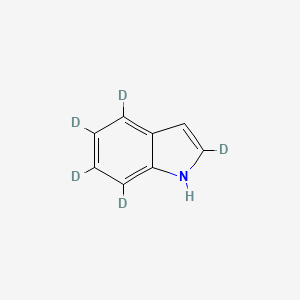
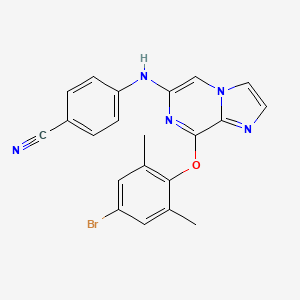
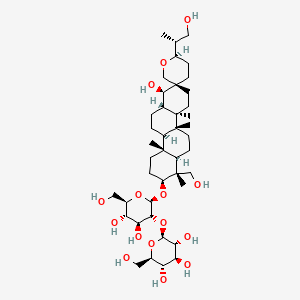
![(2R)-4-(2-chloroacetyl)-1-(4-methoxycyclohexyl)sulfonyl-N-[(4-methoxyphenyl)methyl]piperazine-2-carboxamide](/img/structure/B12374912.png)
![(4S)-5-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12374917.png)

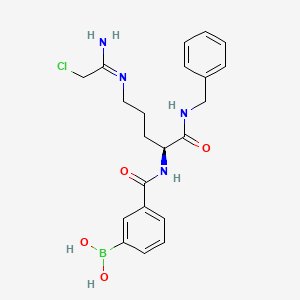
![(2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12374931.png)

